(E)-2-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one
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Overview
Description
(E)-2-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one is a complex organic compound with a unique structure that includes a trimethoxyphenyl group and an imidazoazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one typically involves the condensation of a 3,4,5-trimethoxybenzaldehyde with a suitable imidazoazepinone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of (E)-2-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroquinoline
- (2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Compared to similar compounds, (E)-2-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one exhibits unique structural features that contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-14-10-12(11-15(23-2)17(14)24-3)9-13-18(21)20-8-6-4-5-7-16(20)19-13/h9-11H,4-8H2,1-3H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMMTHKVAUBGEO-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3CCCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3CCCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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